![molecular formula C16H20ClNO3S B2528535 (E)-3-(2-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)prop-2-en-1-one CAS No. 1798418-37-7](/img/structure/B2528535.png)
(E)-3-(2-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(2-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)prop-2-en-1-one, also known as AZD8931, is a small molecule inhibitor that targets the human epidermal growth factor receptor (HER) family. It is a potential anticancer drug that has been extensively studied for its effectiveness in treating various types of cancers.
Scientific Research Applications
Environmental Impacts and Remediation of Chlorophenols
Chlorophenols in the Environment
Chlorophenols, including 2-chlorophenol, are recognized for their moderate to high toxicity to both aquatic life and humans. They are products of incomplete combustion and can arise from various pathways, including the decomposition or oxidation of certain organic compounds. The persistence of chlorophenols in the environment can vary, with some compounds demonstrating moderate to high stability depending on environmental conditions (Krijgsheld & Gen, 1986; Peng et al., 2016).
Toxic Effects on Aquatic Life
Chlorophenols can accumulate in aquatic organisms, leading to acute and chronic toxic effects. They induce oxidative stress, affect immune systems, disrupt endocrine functions, and at higher concentrations, can lead to cell death via apoptosis in fish (Ge et al., 2017).
Remediation Techniques
Zero valent iron (ZVI) and iron-based bimetallic systems offer promising methods for the dechlorination of chlorophenols. These systems can remove chlorophenols through dechlorination, sorption, and co-precipitation. Bimetallic systems, in particular, show superior performance over unmodified ZVI, with their efficiency depending on the metal combinations used and the characteristics of the target chlorophenol (Gunawardana et al., 2011).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3S/c1-12(2)11-22(20,21)14-9-18(10-14)16(19)8-7-13-5-3-4-6-15(13)17/h3-8,12,14H,9-11H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUWKPSTXHTPKX-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)prop-2-en-1-one |
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